N-Butyl-N'-hydroxyguanidine
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Overview
Description
N-Butyl-N’-Hydroxyguanidine is an organic compound belonging to the class of N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group . N-Butyl-N’-Hydroxyguanidine is known for its role as a substrate for nitric oxide synthase enzymes, making it significant in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N’-Hydroxyguanidine can be synthesized through the reaction of butylamine with hydroxylamine in the presence of a suitable catalyst. The reaction typically involves the following steps:
Preparation of Butylamine: Butylamine is prepared by the reduction of butyl nitrile using hydrogen in the presence of a nickel catalyst.
Reaction with Hydroxylamine: Butylamine is then reacted with hydroxylamine hydrochloride in an aqueous solution. The reaction is carried out at a temperature of around 50-60°C with continuous stirring.
Isolation and Purification: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of N-Butyl-N’-Hydroxyguanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-Hydroxyguanidine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by nitric oxide synthase enzymes to produce nitric oxide and the corresponding urea.
Reduction: It can be reduced to form butylamine and hydroxylamine under specific conditions.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Catalyzed by nitric oxide synthase enzymes in the presence of NADPH and oxygen.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Involves the use of alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Produces nitric oxide and urea.
Reduction: Produces butylamine and hydroxylamine.
Substitution: Produces substituted guanidines.
Scientific Research Applications
N-Butyl-N’-Hydroxyguanidine has several scientific research applications:
Biochemistry: Used as a substrate for nitric oxide synthase enzymes to study the production of nitric oxide.
Chemistry: Used in the synthesis of other guanidine derivatives and as a reagent in organic synthesis.
Industry: Employed in the production of nitric oxide donors and other related compounds.
Mechanism of Action
N-Butyl-N’-Hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase enzymes. The compound is oxidized by these enzymes to produce nitric oxide, a key signaling molecule involved in various physiological processes. The oxidation involves the transfer of electrons from NADPH to the enzyme-bound N-Butyl-N’-Hydroxyguanidine, resulting in the formation of nitric oxide and urea .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyguanidine: Similar in structure but lacks the butyl group.
N-Propyl-N’-Hydroxyguanidine: Contains a propyl group instead of a butyl group.
N-Pentyl-N’-Hydroxyguanidine: Contains a pentyl group instead of a butyl group.
Uniqueness
N-Butyl-N’-Hydroxyguanidine is unique due to its high catalytic efficiency as a substrate for nitric oxide synthase enzymes. It has a catalytic efficiency only two times lower than that of N-Hydroxy-L-Arginine, the natural substrate for these enzymes . This makes it a valuable tool in biochemical research for studying nitric oxide production and its physiological effects.
Properties
IUPAC Name |
2-butyl-1-hydroxyguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDTFAPYWLDGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140215-98-1 |
Source
|
Record name | 2-butyl-1-hydroxyguanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02727 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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